molecular formula C23H42ClNO2 B5150469 1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride

1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride

Cat. No.: B5150469
M. Wt: 400.0 g/mol
InChI Key: NXSACEMMCHZPGH-UHFFFAOYSA-N
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Description

1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride is a complex organic compound with a unique structure that combines adamantyl, cyclohexyl, and ethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The adamantyl group is introduced through a reaction involving 1-adamantanol and an appropriate alkylating agent. The cyclohexyl and ethylamino groups are then incorporated through subsequent reactions, often involving nucleophilic substitution and reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or sodium cyanide (NaCN) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe for studying biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, such as antiviral, antibacterial, and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, enhancing the compound’s binding affinity and selectivity. The cyclohexyl and ethylamino groups contribute to the compound’s overall stability and solubility, facilitating its transport and distribution within biological systems. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(1-Adamantyl)ethoxy]-3-(dimethylamino)propan-2-ol;hydrochloride
  • 1-[2-(1-Adamantyl)ethoxy]-3-(methylamino)propan-2-ol;hydrochloride
  • 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)propan-2-ol;hydrochloride

Uniqueness

1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride is unique due to its combination of adamantyl, cyclohexyl, and ethylamino groups, which confer distinct physicochemical properties. This combination enhances its stability, solubility, and binding affinity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41NO2.ClH/c1-2-24(21-6-4-3-5-7-21)16-22(25)17-26-9-8-23-13-18-10-19(14-23)12-20(11-18)15-23;/h18-22,25H,2-17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSACEMMCHZPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(COCCC12CC3CC(C1)CC(C3)C2)O)C4CCCCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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